
4-(N,N-Diméthylamino)butanal diméthyl acétal
Vue d'ensemble
Description
4,4-dimethoxy-N,N-dimethylbutan-1-amine, also known as 4,4-dimethoxy-N,N-dimethylbutan-1-amine, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-dimethoxy-N,N-dimethylbutan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-dimethoxy-N,N-dimethylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-dimethoxy-N,N-dimethylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en neurologie
Ce composé est utilisé dans la recherche en neurologie, en particulier dans l'étude de la neurotransmission, de la maladie d'Alzheimer, de la mémoire, de l'apprentissage et de la cognition, de la maladie de Parkinson, de la schizophrénie, de la dépendance, de la douleur et de l'inflammation . Il fait partie des produits chimiques de recherche en neurologie et des normes analytiques .
Recherche en protéomique
Le 4-(N,N-Diméthylamino)butanal diméthyl acétal est utilisé comme biochimique pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions.
Synthèse organique
Ce composé est soluble dans les solvants organiques et peut être utilisé comme brique de base pour diverses synthèses organiques . Par exemple, il peut être utilisé dans la synthèse d'amides ou de sulfones .
Intermédiaires pharmaceutiques
La 4,4-diméthoxy-N,N-diméthylbutan-1-amine est utilisée comme intermédiaire dans la synthèse de produits pharmaceutiques . Par exemple, c'est un intermédiaire pour le sumatriptan, le rizatriptan, l'almotriptan, le zolmitriptan , qui sont des médicaments utilisés pour traiter les migraines.
Liaison G-quadruplex
Ce composé a été étudié pour ses propriétés de liaison au G-quadruplex
Mécanisme D'action
Target of Action
It is used as an intermediate in the synthesis of drugs like sumatriptan and zolmitriptan , which are serotonin receptor agonists. Therefore, it can be inferred that the compound may indirectly affect serotonin receptors.
Mode of Action
As an intermediate in drug synthesis, it contributes to the overall structure and function of the final therapeutic compounds, such as sumatriptan and zolmitriptan .
Biochemical Pathways
Given its role in the synthesis of sumatriptan and zolmitriptan, it may indirectly influence the serotonin pathway, specifically the 5-ht1b and 5-ht1d receptors .
Result of Action
As an intermediate in drug synthesis, its primary role is to contribute to the structural formation of the final drug compounds .
Action Environment
Like most organic compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Propriétés
IUPAC Name |
4,4-dimethoxy-N,N-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZKKBDOGYBYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438825 | |
| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-92-4 | |
| Record name | 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19718-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in the synthesis of N,N-Dimethyltryptamine Derivative?
A1: 4,4-Dimethoxy-N,N-dimethylbutan-1-amine, also referred to as 4-(N,N-dimethylamino)butanal dimethyl acetal (compound Ⅸ in the study) [], serves as a crucial intermediate in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine (compound Ⅶ). The compound is synthesized in a multi-step process and ultimately undergoes a cyclization reaction with p-cyanomethyl-phenylhydrazine (compound Ⅹ) to yield a key precursor for the final product [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






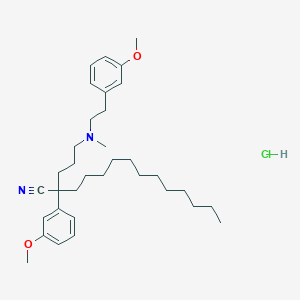

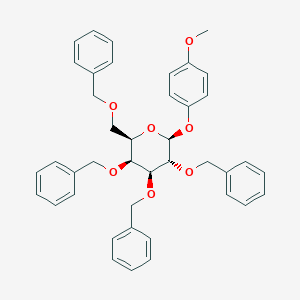

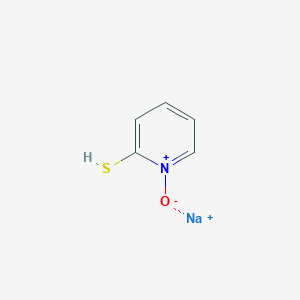
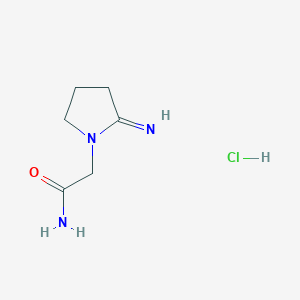

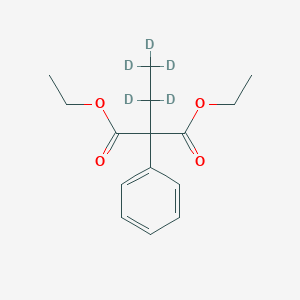
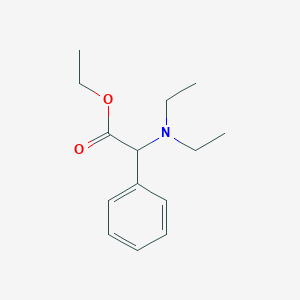
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
